Benzimidazole, 4-chloro-2-(trifluoromethyl)-

Description

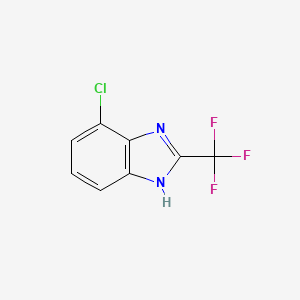

Benzimidazole derivatives are heterocyclic compounds with a fused benzene and imidazole ring. The compound 4-chloro-2-(trifluoromethyl)-1H-benzimidazole features a chloro substituent at position 4 and a trifluoromethyl (-CF₃) group at position 2. Substituents at positions 2 and 4 influence electronic, steric, and solubility properties, which are critical for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDKQPQAAUQCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177938 | |

| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-31-0 | |

| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 4-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 4-chloro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with 4-chloro-2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

On an industrial scale, the synthesis of benzimidazole, 4-chloro-2-(trifluoromethyl)- can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 4-chloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities and properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antihypertensive Agents

Research has demonstrated that benzimidazole derivatives can act as potent antihypertensive agents. A study synthesized various derivatives of 4-chloro-2-(trifluoromethyl)-benzimidazole, which showed significant activity in reducing blood pressure compared to standard drugs. The compounds with specific substitutions at the 5 and 6 positions exhibited enhanced interaction with angiotensin II receptors, positioning them as promising candidates for hypertension treatment .

1.2 Potassium Channel Activators

Benzimidazole, 4-chloro-2-(trifluoromethyl)- has been identified as a compound that activates potassium channels, which is beneficial in treating conditions such as asthma, hypertension, and ischemia. The activation of these channels can lead to vasodilation and improved blood flow, making these derivatives valuable in cardiovascular therapies .

1.3 Neurological Disorders

Recent studies have focused on the development of P2X3 receptor antagonists derived from benzimidazole structures. These compounds are being investigated for their potential in treating neuropathic pain and chronic cough. The structure-activity relationship (SAR) studies indicated that modifications to the trifluoromethyl group significantly enhance metabolic stability and receptor affinity .

Agrochemical Applications

Benzimidazole derivatives are also utilized in agricultural chemistry as fungicides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds against various plant pathogens. For instance, certain substituted benzimidazoles have been shown to possess effective antifungal properties, making them suitable for crop protection .

Material Science Applications

In material science, benzimidazole derivatives are explored for their potential use in organic electronics and photovoltaic devices. Their unique electronic properties allow them to function as semiconductors or charge transport materials. Research into the synthesis of new polymers incorporating benzimidazole units is ongoing, aiming to improve the efficiency of solar cells and other electronic devices .

Data Tables

Case Studies

Case Study 1: Antihypertensive Activity

A series of benzimidazole derivatives were synthesized and tested for their antihypertensive effects. The study found that compounds with specific halogen substitutions exhibited better efficacy in lowering blood pressure compared to traditional antihypertensive drugs.

Case Study 2: P2X3 Receptor Antagonism

The compound KCB-77033, derived from benzimidazole-4,7-dione, was identified as a potent P2X3 receptor antagonist with an IC50 value of 1030 nM. Modifications including trifluoromethyl substitutions significantly improved metabolic stability and receptor selectivity, highlighting the importance of structural variations in therapeutic efficacy .

Mechanism of Action

The mechanism of action of benzimidazole, 4-chloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it can inhibit the activity of enzymes such as glycogen phosphorylase and dipeptidyl peptidase-4, leading to various therapeutic effects . The compound can also interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Estimated logP based on additive contributions of substituents (Cl: +0.71, CF₃: +0.88, benzimidazole core: ~1.2).

Key Observations :

- Lipophilicity : The 4,5-dichloro analog exhibits higher logP (3.407) than the target compound (~2.8), attributed to the additional chloro group enhancing hydrophobicity .

- Bioactivity: The 5,6-dichloro analog (G2) demonstrates nanomolar antileishmanial activity, highlighting the importance of dihalogenation at positions 5 and 6 .

- Herbicidal Use : The 4,5-dichloro derivative is a commercial herbicide, suggesting chloro substituents at adjacent positions enhance agrochemical efficacy .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound Benzimidazole, 4-chloro-2-(trifluoromethyl)- is a notable member of this class, exhibiting a range of biological activities that have been the subject of various studies.

1. Chemical Structure and Properties

Benzimidazole, 4-chloro-2-(trifluoromethyl)- possesses a unique structure characterized by the presence of a benzimidazole core with a chloro and trifluoromethyl group. This structural configuration is believed to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

2.1 Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from benzimidazole have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

-

Minimum Inhibitory Concentration (MIC) Values:

Compound MIC (μg/ml) against S. typhi MIC (μg/ml) against C. albicans Benzimidazole Derivative 1 50 250 Benzimidazole Derivative 2 62.5 Not tested Benzimidazole Derivative 3 12.5 Not tested

These findings suggest that modifications in the benzimidazole structure can lead to enhanced antimicrobial potency .

2.2 Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Several studies report that these compounds can inhibit the proliferation of cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.

-

Cytotoxicity Data:

Compound Cancer Cell Line (IC50 μM) Compound A (4-chloro-2-(trifluoromethyl)-) MCF-7 (15.63) Compound B A549 (0.12–2.78)

Some derivatives exhibit IC50 values in the low micromolar range, indicating potent activity against various cancer types .

2.3 Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

-

Inhibition Potency:

Enzyme IC50 (μM) AChE <0.5 BuChE Moderate (0.5–10)

These results suggest that benzimidazole derivatives can serve as effective inhibitors for these enzymes, which are relevant in neurodegenerative diseases .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall potency of these compounds.

4. Case Studies

Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:

- Case Study: Anticancer Activity A study evaluated a series of benzimidazole analogs for their ability to induce apoptosis in MCF-7 breast cancer cells, revealing that specific substitutions significantly enhanced cytotoxic effects compared to standard treatments like doxorubicin .

- Case Study: Antimicrobial Efficacy Another investigation focused on the antibacterial properties of benzimidazole derivatives against resistant strains of bacteria, demonstrating their potential as novel therapeutic agents in combating antibiotic resistance .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.